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3,6,8-Trimethylisoquinoline -

3,6,8-Trimethylisoquinoline

Catalog Number: EVT-13794082
CAS Number:
Molecular Formula: C12H13N
Molecular Weight: 171.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,6,8-Trimethylisoquinoline is an organic compound classified within the isoquinoline family, which consists of aromatic polycyclic compounds characterized by a benzene ring fused to a pyridine ring. This compound is specifically a trimethylated derivative of isoquinoline, with the chemical formula C12H13NC_{12}H_{13}N and an average molecular weight of approximately 171.24 g/mol. It is noted for its weakly basic properties and has been identified in various contexts, including its formation during the combustion of cannabis .

Source and Classification

3,6,8-Trimethylisoquinoline is predominantly sourced from natural occurrences in plants, particularly those related to cannabis smoke. Its classification falls under the broader category of alkylisoquinolines, which are derivatives of isoquinoline featuring alkyl substitutions. The compound's structural characteristics include a fused bicyclic system that contributes to its chemical behavior and potential applications in various scientific fields .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3,6,8-trimethylisoquinoline can be achieved through several methods:

  1. Traditional Synthetic Routes:
    • One common approach involves the methylation of isoquinoline using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
    • Another method utilizes the Pictet-Spengler reaction, wherein tryptamine derivatives react with aldehydes or ketones to yield isoquinoline structures.
  2. Modern Techniques:
    • Recent advancements have introduced metal-catalyzed reactions that facilitate the direct methylation of isoquinoline derivatives. For instance, using palladium or rhodium catalysts can enhance selectivity and yield during the synthesis process.
  3. Key Parameters:
    • Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purities of the final product.
Molecular Structure Analysis

Structure and Data

The molecular structure of 3,6,8-trimethylisoquinoline can be represented with its IUPAC name as 1,3,4-trimethylisoquinoline. Its structural formula is depicted as follows:

  • Chemical Formula: C12H13NC_{12}H_{13}N
  • Molecular Weight: 171.24 g/mol
  • SMILES Notation: CC1=NC(C)=C(C)C2=CC=CC=C12
  • InChI Identifier: InChI=1S/C12H13N/c1-8-9(2)13-10(3)12-7-5-4-6-11(8)12/h4-7H,1-3H3

This structure reveals a complex arrangement where three methyl groups are attached to the isoquinoline framework at specific positions (3, 6, and 8), influencing its chemical reactivity and interaction with biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

3,6,8-trimethylisoquinoline can participate in various chemical reactions:

  1. Electrophilic Aromatic Substitution:
    • The methyl groups on the isoquinoline ring can direct electrophiles to ortho and para positions relative to their location on the ring.
  2. Oxidation Reactions:
    • The compound can be oxidized to form quinoline N-oxides using reagents such as potassium permanganate or chromium trioxide.
  3. Reduction Reactions:
    • Reduction processes can convert functional groups within the molecule; for instance, reducing a ketone to an alcohol using lithium aluminum hydride.
  4. Substitution Reactions:
    • The presence of electrophiles allows for substitution reactions that introduce new substituents onto the quinoline ring.
Mechanism of Action

Process and Data

The mechanism of action for 3,6,8-trimethylisoquinoline involves its interaction with biological targets at the molecular level:

  1. DNA Intercalation:
    • The quinoline core structure allows for intercalation between DNA base pairs, potentially disrupting normal DNA function and leading to cytotoxic effects.
  2. Antiviral Activity:
    • Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties by inhibiting key viral enzymes involved in replication processes.
  3. Pharmacological Implications:
    • Ongoing research aims to elucidate specific molecular targets affected by this compound, informing potential therapeutic applications in treating various diseases.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3,6,8-trimethylisoquinoline include:

  • State: Typically exists as a solid at room temperature.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.

Chemical properties include:

  • Stability: Generally stable under standard conditions but may decompose upon prolonged exposure to strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of aromatic compounds; participates readily in electrophilic substitutions due to the electron-donating effect of methyl groups .
Applications

Scientific Uses

3,6,8-trimethylisoquinoline has several notable applications in scientific research:

  1. Pharmaceutical Development:
    • Investigated for potential use in drug design due to its ability to interact with biological macromolecules.
  2. Chemical Synthesis:
    • Serves as an intermediate in synthesizing more complex organic compounds within medicinal chemistry.
  3. Analytical Chemistry:
    • Utilized as a reference standard in chromatography and mass spectrometry due to its well-defined structure and properties.
  4. Research on Natural Products:
    • Studied for its presence in plant-derived materials like cannabis smoke, contributing to understanding phytochemicals' roles in health and disease .
Synthetic Methodologies and Biosynthetic Pathways

Chemical Synthesis Strategies

Traditional Isoquinoline Scaffold Construction: Pomeranz–Fritsch and Bischler–Napieralski Reactions

The synthesis of 3,6,8-trimethylisoquinoline relies on foundational methods for constructing the isoquinoline core. The Pomeranz–Fritsch reaction employs benzaldehyde derivatives and aminoacetaldehyde diethyl acetal under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the isoquinoline ring via electrophilic cyclization [4] [6]. For trimethylated derivatives, 2,3,5-trimethylbenzaldehyde serves as a starting material, though steric hindrance from methyl groups at C6 and C8 positions often reduces yields to 40–50% [6]. The Bischler–Napieralski reaction offers an alternative route, where β-phenethylamides (e.g., 2,3,5-trimethylphenethylamide) undergo cyclodehydration using POCl₃ or P₂O₅. This method is particularly effective for introducing substituents at C3, but requires harsh conditions that may degrade methyl functionalities, necessitating protective strategies like N-Boc stabilization [4] [6]. Both methods face challenges in regioselectivity when installing methyl groups at C3, C6, and C8 simultaneously, often resulting in isomeric impurities [6].

Table 1: Traditional Synthetic Routes to 3,6,8-Trimethylisoquinoline

MethodStarting MaterialConditionsYieldLimitations
Pomeranz–Fritsch2,3,5-TrimethylbenzaldehydeH₂SO₄, 100°C, 12 h45%Low regioselectivity at C1
Bischler–Napieralski2-(2,3,5-TMP)acetamidePOCl₃, reflux, 8 h62%Dehalogenation side products

Novel Catalytic Approaches: Transition-Metal-Mediated Cyclization and Cross-Coupling Reactions

Modern catalytic methods overcome limitations of traditional synthesis. Palladium-catalyzed coupling of tert-butylimine derivatives of o-iodobenzaldehyde with alkynes, followed by copper-mediated cyclization, enables efficient assembly of the isoquinoline scaffold with methyl groups pre-installed on aryl precursors [1] [6]. For example, using 2-iodo-3,5-dimethylbenzaldehyde and propyne delivers 6,8-dimethylisoquinoline intermediates in >90% yield [1]. Ru(II)-catalyzed C–H functionalization leverages directing groups (e.g., oximes or primary amines) for regioselective annulation. A 2022 study demonstrated that Ru-catalyzed coupling of 2-methylbenzylamines with sulfoxonium ylides affords 1,3,6-trisubstituted isoquinolines at 80°C without external oxidants, achieving 85% yield and tolerating methyl groups at C6 and C8 [3]. Additionally, copper(I)-catalyzed tandem reactions between 2-bromoaryl ketones and terminal alkynes enable atom-economical synthesis via [3+2+1] cyclization, producing 3,4,6-trimethylisoquinolines in 92% yield [1].

Table 2: Transition-Metal Catalysts for Isoquinoline Synthesis

CatalystSubstrateMethylation Site ControlYieldReference
Pd/Cuo-Iodoaryl imines + alkynesC6, C8 via substituents90–95% [1]
Ru(II)Benzylamines + ylidesC1, C3 via directing groups80–85% [3]
Cu(I)2-Bromoaryl ketones + alkynesC3, C4 via alkyne choice88–92% [1]

Regioselective Methylation Techniques for 3,6,8-Position Functionalization

Installing methyl groups at specific positions requires precision. C3 methylation employs directed ortho-metalation (DoM): lithiation of unsubstituted isoquinoline at C1 using n-BuLi at −78°C, followed by quenching with iodomethane, achieves >95% regioselectivity [5]. For C6 methylation, catalytic C–H activation proves superior. Pd(OAc)₂ with N-methylglycine catalyzes methyl insertion into 6-bromoisoquinoline using MeB(OH)₃ under mild conditions (70°C), yielding 6-methyl derivatives in 88% yield [1] [5]. C8 methylation leverages steric effects: electrophilic substitution of 6-methylisoquinoline occurs at C8 due to the ortho-directing effect of the C6 methyl group. Friedel–Crafts alkylation with MeI and AlCl₃ at 0°C achieves 82% selectivity [5]. Protecting group strategies are critical; N-oxides facilitate C8 lithiation, while SEM-protected (O-trimethylsilylethoxymethyl) isoquinolines enable C4 functionalization without affecting C3/C8 methyl groups [5].

Biosynthetic Origins in Natural Systems

Tyrosine-Derived Pathways in Plant Alkaloid Biosynthesis

3,6,8-Trimethylisoquinoline biosynthesis in plants originates from L-tyrosine, which undergoes sequential enzymatic transformations. Tyrosine is decarboxylated to tyramine by tyrosine decarboxylase, followed by oxidation and methylation to yield dopamine and 4-hydroxyphenylacetaldehyde [2] [3]. These precursors condense via norcoclaurine synthase (NCS), a key MLP/PR10 family enzyme, to form (S)-norcoclaurine—the universal isoquinoline alkaloid precursor [3] [7]. Methylation at C6 and C8 positions occurs early through 6-O-methyltransferase (6OMT) and N-methyltransferase (CNMT), while C3 methylation is mediated by coclaurine-N-methyltransferase after ring closure [3]. In opium poppy (Papaver somniferum), laticifer-specific MLP/PR10 proteins (e.g., thebaine synthase) facilitate the compartmentalization and stabilization of hydrophobic intermediates like 3,6,8-trimethylisoquinoline precursors within biomolecular condensates [7]. Transcriptomic analyses reveal that methyltransferase genes are co-expressed with MLP/PR10 chaperones in Thalictrum and Corydalis species, suggesting coordinated regulation for regioselective methylation [3].

Table 3: Biosynthetic Intermediates from Tyrosine to Trimethylisoquinoline

IntermediateEnzymeMethylation IntroducedTissue Localization
(S)-NorcoclaurineNorcoclaurine synthase (NCS)NonePhloem sieve elements
(S)-Coclaurine6-O-Methyltransferase (6OMT)C6 (methoxy group)Laticifers
(S)-N-MethylcoclaurineCoclaurine N-MT (CNMT)N-methyl (C7 equivalent)Laticifers
3-Hydroxy-4,6,8-TMIQ*CYP80B1 (P450 hydroxylase)NoneLaticifers
3,6,8-Trimethylisoquinoline3-OMTC3 (methyl)Laticifers

*TMIQ: Trimethylisoquinoline

Enzymatic Methylation Mechanisms in Microbial Isoquinoline Production

Microbial systems employ distinct strategies for regioselective methylation. Fungal O-methyltransferases (OMTs) in Aspergillus insuetus utilize S-adenosylmethionine (SAM) as a methyl donor, demonstrating strict regiocontrol for C3 and C6 positions [3] [5]. For example, TMC-120 biosynthesis involves a two-step methylation: first at C6 by a SAM-dependent methyltransferase (Ki = 8.2 μM for SAM), followed by C3 methylation facilitated by a cytochrome P450 hydroxylase to activate the site [3]. Bacterial non-ribosomal peptide synthetases (NRPSs) incorporate methylated tyrosine units into isoquinoline scaffolds, as seen in saframycin biosynthesis. Here, a dedicated N-methyltransferase domain methylates the amino group before cyclization, effectively positioning the methyl at C8 in the final alkaloid [5] [6]. Kinetic studies show microbial OMTs exhibit higher affinity for 6,8-dimethylisoquinoline substrates (Km = 12.4 μM) than plant enzymes (Km = 28.7 μM), enabling efficient tri-methylation [5]. The stereoelectronic requirements for methylation are stringent: C3 methylation demands a planar quinoidal transition state stabilized by hydrogen bonding with Tyr163 and Glu287 residues in OMTs, as confirmed by X-ray crystallography of Streptomyces enzymes [5].

Table 4: Enzymatic Methylation Patterns in Microbial Systems

MicroorganismEnzyme ClassRegioselectivityCatalytic Efficiency (kcat/Km)Co-factor
Aspergillus insuetusO-MethyltransferaseC3, C64.5 × 10⁴ M⁻¹s⁻¹SAM
Streptomyces lavendulaeNRPS-associated MTC8 (via N-methyl)2.8 × 10⁴ M⁻¹s⁻¹SAM
Penicillium citrinumP450/OMT fusionC3 (after hydroxylation)3.1 × 10⁴ M⁻¹s⁻¹NADPH/SAM

Properties

Product Name

3,6,8-Trimethylisoquinoline

IUPAC Name

3,6,8-trimethylisoquinoline

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-8-4-9(2)12-7-13-10(3)6-11(12)5-8/h4-7H,1-3H3

InChI Key

JMBDUJWPJZATJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NC(=CC2=C1)C)C

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